molecular formula C14H13N3O4 B2773313 Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 847915-87-1

Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2773313
CAS No.: 847915-87-1
M. Wt: 287.275
InChI Key: LGDQOTZIQAXIDB-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Scientific Research Applications

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for “ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is not mentioned in the retrieved papers, pyridazine derivatives have been shown to have numerous practical applications in medicinal chemistry .

Future Directions

Pyridazine derivatives have shown a wide range of pharmacological activities and have been utilized in various drug discovery programmes . This suggests a promising future for the development and application of these compounds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the condensation of 6-oxo-1H-pyridazine-3-carboxylic acid with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is unique due to its specific functional groups and the combination of the pyridazine ring with an ethyl ester and an amide linkage.

Properties

IUPAC Name

ethyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDQOTZIQAXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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